molecular formula C16H22N6O6 B12797060 Thymidine, 3'-azido-3'-deoxy-, 5'-(4-morpholineacetate) CAS No. 125762-97-2

Thymidine, 3'-azido-3'-deoxy-, 5'-(4-morpholineacetate)

Cat. No.: B12797060
CAS No.: 125762-97-2
M. Wt: 394.38 g/mol
InChI Key: VUDHUKKUITYNHN-YNEHKIRRSA-N
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Description

Thymidine, 3’-azido-3’-deoxy-, 5’-(4-morpholineacetate) is a synthetic nucleoside analog It is structurally similar to thymidine, a natural nucleoside found in DNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thymidine, 3’-azido-3’-deoxy-, 5’-(4-morpholineacetate) typically involves the following steps:

    Starting Material: Thymidine is used as the starting material.

    Azidation: The 3’-hydroxyl group of thymidine is converted to an azido group using azidotrimethylsilane (TMSN3) in the presence of a catalyst such as tin(IV) chloride (SnCl4).

    Protection: The 5’-hydroxyl group is protected using a protecting group like triphenylmethyl (Trt) chloride.

    Morpholine Acetate Addition: The protected thymidine derivative is then reacted with morpholine acetate to introduce the 5’-(4-morpholineacetate) group.

    Deprotection: The protecting groups are removed to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Advanced purification techniques such as column chromatography and recrystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Thymidine, 3’-azido-3’-deoxy-, 5’-(4-morpholineacetate) undergoes several types of chemical reactions:

    Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.

    Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the morpholine acetate group.

Common Reagents and Conditions

    Azidation: Azidotrimethylsilane (TMSN3), tin(IV) chloride (SnCl4)

    Reduction: Hydrogen gas, palladium catalyst

    Oxidation: Various oxidizing agents such as potassium permanganate (KMnO4)

Major Products Formed

    Reduction: 3’-amino-3’-deoxythymidine

    Substitution: Various substituted derivatives depending on the nucleophile used

Mechanism of Action

The primary mechanism of action of Thymidine, 3’-azido-3’-deoxy-, 5’-(4-morpholineacetate) involves its incorporation into DNA during replication. The azido group at the 3’ position prevents the addition of further nucleotides, effectively terminating DNA synthesis. This leads to the inhibition of viral replication in the case of retroviruses and the inhibition of cell proliferation in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thymidine, 3’-azido-3’-deoxy-, 5’-(4-morpholineacetate) is unique due to the presence of the morpholine acetate group at the 5’ position. This modification enhances its solubility and potentially its biological activity compared to other thymidine analogs .

Properties

CAS No.

125762-97-2

Molecular Formula

C16H22N6O6

Molecular Weight

394.38 g/mol

IUPAC Name

[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 2-morpholin-4-ylacetate

InChI

InChI=1S/C16H22N6O6/c1-10-7-22(16(25)18-15(10)24)13-6-11(19-20-17)12(28-13)9-27-14(23)8-21-2-4-26-5-3-21/h7,11-13H,2-6,8-9H2,1H3,(H,18,24,25)/t11-,12+,13+/m0/s1

InChI Key

VUDHUKKUITYNHN-YNEHKIRRSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COC(=O)CN3CCOCC3)N=[N+]=[N-]

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(=O)CN3CCOCC3)N=[N+]=[N-]

Origin of Product

United States

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